

JNJ-42041935: A Technical Overview of its Interaction with Prolyl Hydroxylase Domain Enzymes

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Compound of Interest

Compound Name: JNJ-42041935

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This technical guide provides an in-depth analysis of the inhibitory activity of **JNJ-42041935** against the prolyl hydroxylase domain (PHD) enzymes 1, 2, and 3. **JNJ-42041935** is a potent and selective inhibitor of the PHD family of enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway.^[1] This document summarizes the binding affinities (pKi), details the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.

Inhibitory Potency of JNJ-42041935 against PHD Isoforms

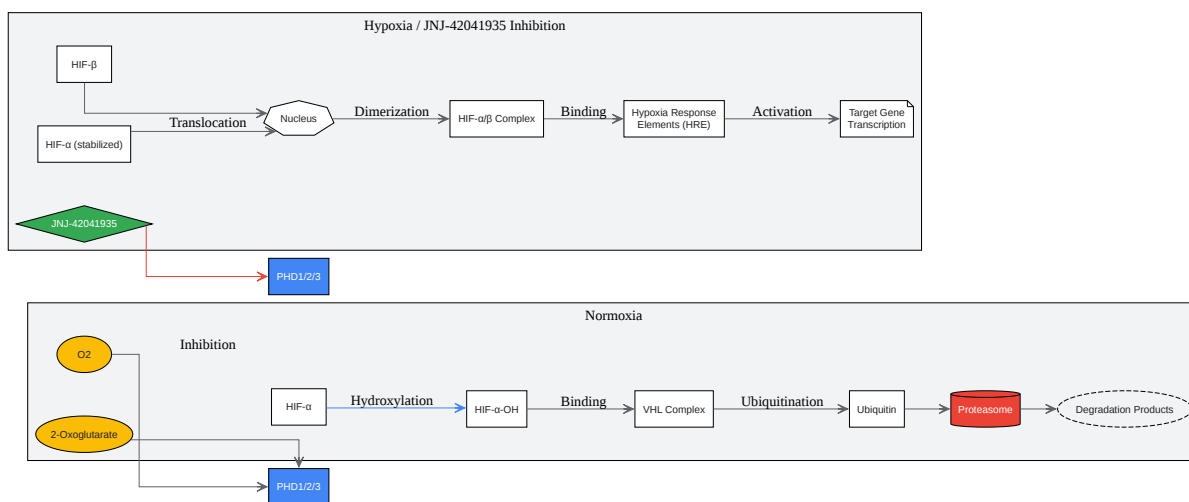
JNJ-42041935 demonstrates potent inhibition of the full-length PHD1, PHD2, and PHD3 enzymes.^[2] The inhibitory constant (pKi) values are summarized in the table below. The compound acts as a 2-oxoglutarate competitive, reversible, and selective inhibitor of these enzymes.^{[1][3]}

Enzyme	pKi Value (Mean \pm SEM)
PHD1	7.91 \pm 0.04
PHD2	7.29 \pm 0.05
PHD3	7.65 \pm 0.09

Table 1: pKi values for **JNJ-42041935** against full-length PHD1, PHD2, and PHD3 enzymes.[2]
[3]

PHD/HIF Signaling Pathway

The prolyl hydroxylase domain enzymes are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF- α).^[4] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF- α , leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This stabilizes HIF- α , allowing it to translocate to the nucleus, dimerize with HIF- β , and activate the transcription of various genes involved in erythropoiesis, angiogenesis, and metabolism.^[4] **JNJ-42041935** mimics the hypoxic state by inhibiting PHDs, thereby stabilizing HIF- α .



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Diagram 1: PHD/HIF Signaling Pathway under Normoxia and Hypoxia/Inhibition.

Experimental Protocols

The determination of the pKi values for **JNJ-42041935** against PHD isoforms involves a biochemical assay that measures the enzymatic activity of purified, full-length PHD enzymes. While the exact proprietary protocol may vary, the methodology is based on the principles of

enzyme kinetics and competitive inhibition. The potency of **JNJ-42041935** for the structurally related Factor Inhibiting HIF (FIH) is assessed by similar methods.[\[2\]](#)

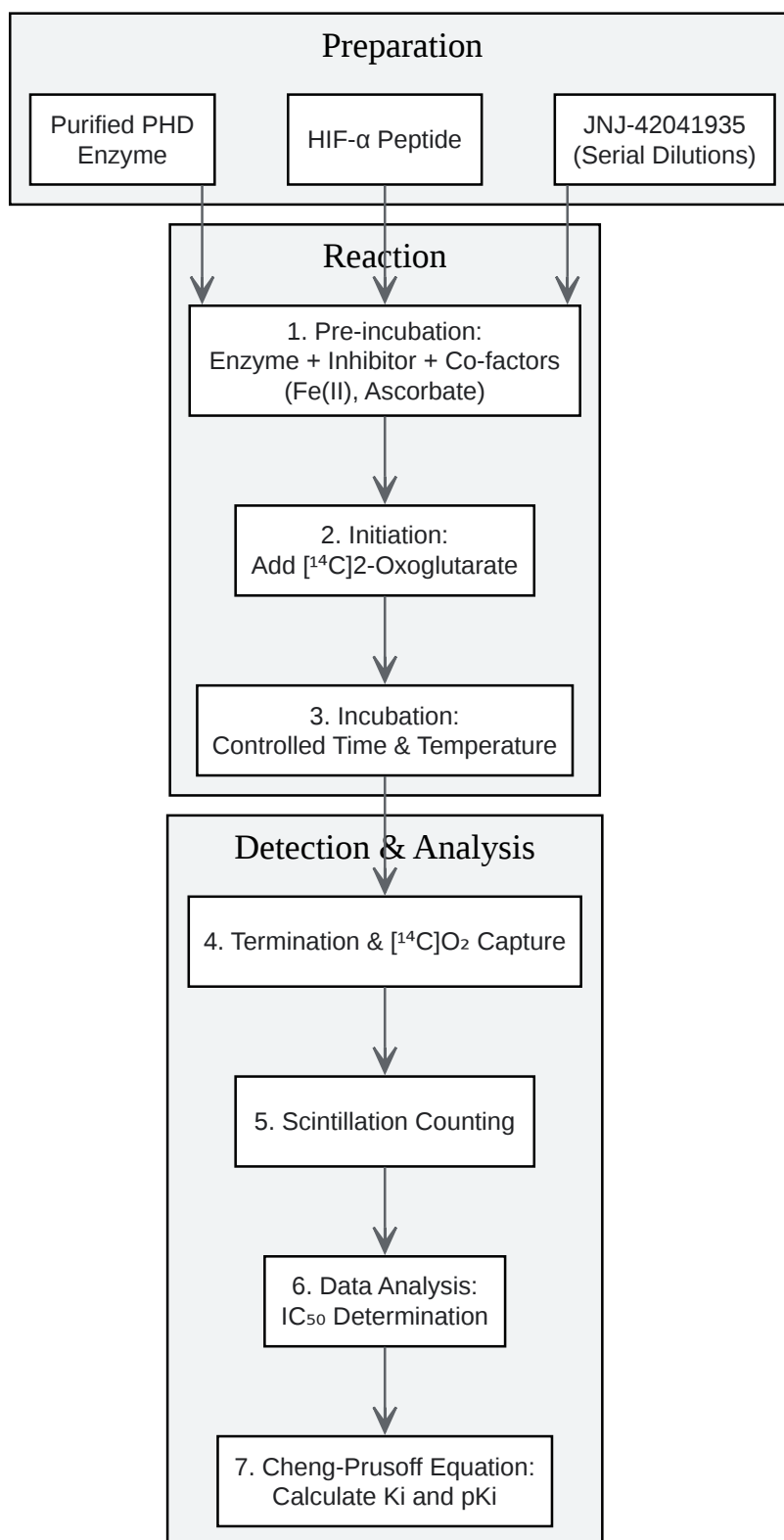
Principle of the Assay

The assay quantifies the hydroxylation of a HIF- α peptide substrate by the PHD enzyme. This reaction consumes a co-substrate, 2-oxoglutarate ($[2\text{-}^{14}\text{C}]2\text{-oxoglutarate}$), which is decarboxylated to succinate, releasing $[^{14}\text{C}]\text{O}_2$. The amount of radioactivity released is proportional to the enzyme's activity. The inhibitory effect of **JNJ-42041935** is determined by measuring the reduction in $[^{14}\text{C}]\text{O}_2$ release in the presence of the compound.

Detailed Methodology

- Enzyme and Substrate Preparation:
 - Purified, full-length recombinant human PHD1, PHD2, and PHD3 enzymes are used.
 - A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1 α serves as the substrate.
 - $[2\text{-}^{14}\text{C}]2\text{-oxoglutarate}$ is used as the radiolabeled co-substrate.
 - **JNJ-42041935** is dissolved in a suitable solvent, such as DMSO, to create a stock solution for serial dilutions.
- Reaction Mixture:
 - The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH.
 - The mixture contains essential co-factors for PHD activity, including Fe(II) (e.g., from FeNH_4SO_4) and ascorbate.[\[2\]](#)
 - A specific concentration of the PHD enzyme and the HIF-1 α peptide substrate are added to each reaction well.
- Inhibition Assay:

- Varying concentrations of **JNJ-42041935** are pre-incubated with the PHD enzyme for a defined period (e.g., 30 minutes) to allow for binding.[\[2\]](#)
- The enzymatic reaction is initiated by the addition of $[2-^{14}\text{C}]2\text{-oxoglutarate}$.[\[2\]](#)
- The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at a controlled temperature.[\[2\]](#)
- Detection and Data Analysis:
 - The reaction is terminated, and the released $[^{14}\text{C}]\text{O}_2$ is captured and quantified using a scintillation counter.
 - The enzyme activity at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
 - The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
 - The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation, which takes into account the concentration of the 2-oxoglutarate substrate. The pK_i is the negative logarithm of the K_i .



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Diagram 2: Experimental Workflow for PHD Inhibition Assay.

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References

- 1. Development of a colorimetric α -ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors [dash.harvard.edu]
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